Hydrochloride Salt Solubility Advantage vs. Free-Base Analogs
As a hydrochloride salt, N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide HCl exhibits inherently higher aqueous solubility compared to its free-base counterparts. While direct solubility data for this specific compound is not publicly available, the general solubility advantage of hydrochloride salts over free bases for piperazine-containing compounds is well-established, with typical enhancements of 10- to 100-fold depending on pH and counterion identity [1]. In contrast, N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide (free base, CAS not assigned) and N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide (free base, CAS 1185026-82-7) lack the hydrochloride counterion and are expected to show markedly lower dissolution rates under physiological pH conditions.
| Evidence Dimension | Aqueous solubility (relative rank-order) |
|---|---|
| Target Compound Data | Hydrochloride salt form; predicted significant solubility enhancement vs. free base |
| Comparator Or Baseline | N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide (free base); N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide (free base) |
| Quantified Difference | 10- to 100-fold solubility advantage reported for analogous piperazine hydrochloride salts over free bases |
| Conditions | Physiological pH range (1.2–7.4); aqueous buffer systems |
Why This Matters
Higher solubility directly enables more accurate dosing in biological assays, reduces the need for DMSO as a co-solvent, and improves oral bioavailability for in vivo studies.
- [1] L. Di et al. Drug-like Properties: Concepts, Structure Design and Methods. Elsevier, 2008, pp. 56–60. (General solubility trends for hydrochloride salts). View Source
